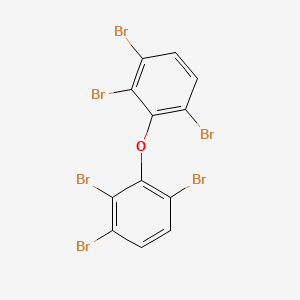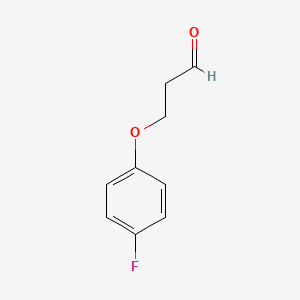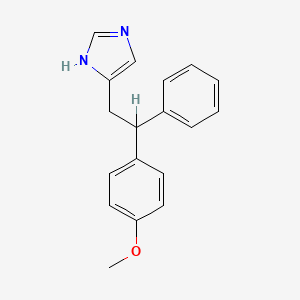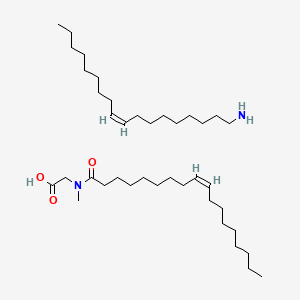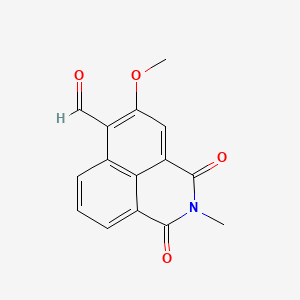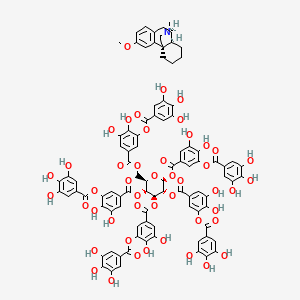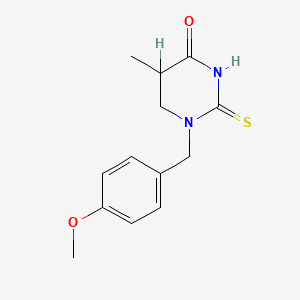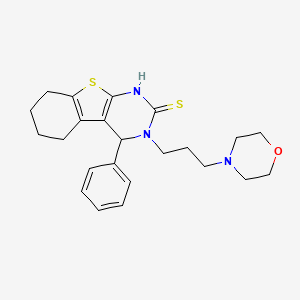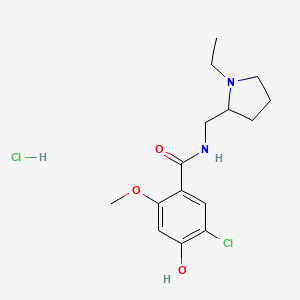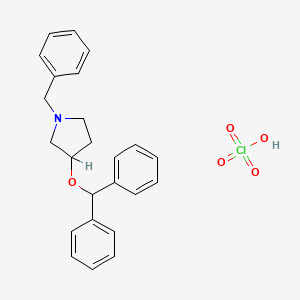
1-Benzyl-3-(diphenylmethoxy)pyrrolidine perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(diphenylmethoxy)pyrrolidine perchlorate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a diphenylmethoxy group attached to the third carbon of the pyrrolidine ring The perchlorate anion is associated with the compound as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(diphenylmethoxy)pyrrolidine perchlorate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Diphenylmethoxy Group: The diphenylmethoxy group can be introduced through etherification reactions using diphenylmethanol and appropriate activating agents.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the pyrrolidine derivative with perchloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(diphenylmethoxy)pyrrolidine perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diphenylmethoxy groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl or diphenylmethoxy derivatives.
Scientific Research Applications
1-Benzyl-3-(diphenylmethoxy)pyrrolidine perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(diphenylmethoxy)pyrrolidine perchlorate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group instead of the diphenylmethoxy group.
1-Benzyl-2-pyrrolidinone: A compound with a carbonyl group at the second position of the pyrrolidine ring.
1-Benzyl-3-pyrrolidinone: A compound with a carbonyl group at the third position of the pyrrolidine ring.
Comparison: 1-Benzyl-3-(diphenylmethoxy)pyrrolidine perchlorate is unique due to the presence of the diphenylmethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
102367-09-9 |
|---|---|
Molecular Formula |
C24H26ClNO5 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-benzhydryloxy-1-benzylpyrrolidine;perchloric acid |
InChI |
InChI=1S/C24H25NO.ClHO4/c1-4-10-20(11-5-1)18-25-17-16-23(19-25)26-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,23-24H,16-19H2;(H,2,3,4,5) |
InChI Key |
OWPWNDROJQEZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





